(R)-Simurosertib

CDC7 kinase assay IC50 enzyme inhibition

Procure (R)-Simurosertib (CAS 1330782-69-8) for use as a defined chiral reference standard with >99% purity for enantiomeric excess determination and GLP analytical method development. This (R)-enantiomer of TAK-931 exhibits sub-nanomolar CDC7 inhibition (IC50 <0.3 nM) with >10,000× selectivity against CDK2, eliminating off-target confounding. Clinically validated pMCM2 biomarker suppression enables direct translation of preclinical PD findings.

Molecular Formula C17H19N5OS
Molecular Weight 341.4 g/mol
Cat. No. B2602042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Simurosertib
Molecular FormulaC17H19N5OS
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
InChIInChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1
InChIKeyXGVXKJKTISMIOW-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (R)-Simurosertib ((R)-TAK-931) as a Chiral CDC7 Kinase Inhibitor for Preclinical Oncology Research


(R)-Simurosertib ((R)-TAK-931, CAS 1330782-69-8) is the (R)-enantiomer of the orally bioavailable, ATP-competitive cell division cycle 7 (CDC7) kinase inhibitor Simurosertib (TAK-931) [1]. As a stereospecific research compound, (R)-Simurosertib serves as the chiral reference standard for analytical and mechanistic studies involving CDC7 inhibition . The compound exhibits sub-nanomolar enzymatic inhibition of CDC7 (IC50 <0.3 nM) and has advanced to Phase 2 clinical evaluation in patients with advanced solid tumors under the development code TAK-931 [2].

Technical Rationale: Why (R)-Simurosertib Cannot Be Replaced by Generic CDC7 Inhibitors or Racemic Simurosertib


Generic substitution fails at three levels. First, stereochemical identity: (R)-Simurosertib is the defined (R)-enantiomer of Simurosertib with a specific chiral center (CAS 1330782-69-8), and its biological activity cannot be presumed equivalent to the (S)-enantiomer or racemic mixture without chiral-specific characterization [1]. Second, CDC7 inhibitors within the class (PHA-767491, XL413) exhibit profoundly divergent cellular pharmacology; for instance, XL413 demonstrates significant antiproliferative activity in only 1 of 10 tumor cell lines tested despite biochemical potency, whereas PHA-767491 exhibits broader activity due to additional CDK9/CDK2 inhibition [2]. Third, clinical formulation transitions for TAK-931 from powder-in-capsule to tablet have been validated with formal bioequivalence data (Cmax ratio 0.936, AUCinf ratio 1.007) [3], which cannot be extrapolated to analogs. These cumulative differences mandate compound-specific selection rather than class-based substitution.

Quantitative Differentiation Evidence for (R)-Simurosertib Procurement: Comparator-Based Performance Analysis


Enzymatic Potency: Sub-Nanomolar CDC7 Inhibition with 12–34-Fold Advantage Over Tool Compounds XL413 and PHA-767491

(R)-Simurosertib exhibits enzymatic CDC7 inhibition with an IC50 of <0.3 nM, representing approximately 11-fold greater potency than the widely used tool compound XL413 (IC50 3.4 nM) and approximately 33-fold greater potency than the dual CDC7/CDK9 inhibitor PHA-767491 (CDC7 IC50 10 nM) in cell-free kinase assays .

CDC7 kinase assay IC50 enzyme inhibition potency comparison

Kinome Selectivity: >10,000-Fold Discrimination Against CDK2 Confers Superior Off-Target Profile Relative to Dual CDC7/CDK9 Inhibitors

(R)-Simurosertib demonstrates exceptionally weak inhibition of the human CDK2/Cyclin E complex with an IC50 exceeding 10,000 nM, yielding a selectivity index for CDC7/DBF4 over CDK2/Cyclin E of 10,000 . In contrast, the comparator PHA-767491 exhibits potent dual inhibition of CDC7 (IC50 10 nM) and CDK9 (IC50 34 nM), with additional activity against CDK2 . Across a panel of 308 kinases, Simurosertib maintains >120-fold selectivity for CDC7 over other kinases .

kinase selectivity CDK2 off-target safety margin

Cellular Target Engagement: 4.7-Fold Higher MCM2 Phosphorylation Inhibition Than XL413 in Intact Cells

In cellular assays measuring target engagement via MCM2 phosphorylation (pMCM2), Simurosertib demonstrates an EC50 of 17 nM in HeLa cells [1]. By contrast, the comparator XL413 exhibits a substantially weaker cellular pMCM2 EC50 of 118 nM . Additionally, in COLO205 colorectal cancer cells, Simurosertib reduces proliferation with an EC50 of 81 nM .

cellular target engagement pMCM2 biomarker pharmacodynamics

In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in COLO205 Xenograft Models Without Severe Body Weight Loss

In the COLO205 colorectal cancer xenograft model, oral administration of Simurosertib at 40 mg/kg or 60 mg/kg twice daily significantly reduces tumor growth compared to vehicle controls, without inducing severe body weight loss . The compound suppresses intratumoral phosphorylated MCM2 in a dose- and time-dependent manner in COLO205 and SW948 xenograft models when administered at 80 mg/kg .

xenograft in vivo efficacy tumor growth inhibition tolerability

Clinical Development Advancement: Phase 2-Ready Dosing Regimen with Partial Response Achieved in 6.3% of Phase 1 Patients

Simurosertib (TAK-931) has completed first-in-human Phase 1 evaluation in 80 patients with advanced solid tumors and has advanced to Phase 2 clinical trials [1]. The recommended Phase 2 dose (RP2D) was established at 50 mg once daily on days 1–14 of 21-day cycles [2]. In the Phase 1 study, 5 out of 80 patients (6.3%) achieved a partial response, and dose-limiting toxicities were predominantly neutropenia, with no treatment-related serious adverse events reported [3]. By contrast, tool compounds PHA-767491 and XL413 remain preclinical tools with no reported clinical development path.

clinical trial Phase 1 recommended Phase 2 dose partial response

Formulation Bioequivalence: Tablet Formulation Demonstrates Pharmacokinetic Equivalence to Powder-in-Capsule (AUC Ratio 1.007)

A dedicated Phase 1 crossover study evaluated the relative bioavailability of a tablet formulation of TAK-931 versus the reference powder-in-capsule (PIC) formulation in patients with advanced solid tumors. Geometric mean AUCinf ratio for tablet versus PIC was 1.007 (90% CI: 0.903–1.123), with Cmax ratio of 0.936 (90% CI: 0.808–1.084), establishing pharmacokinetic equivalence and supporting formulation transition in clinical development [1].

bioavailability formulation pharmacokinetics tablet

Procurement-Driven Application Scenarios for (R)-Simurosertib in Academic and Industrial Research


Chiral Reference Standard for Analytical Method Development and Enantiomeric Purity Verification

(R)-Simurosertib (CAS 1330782-69-8) serves as the defined (R)-enantiomer reference for chiral HPLC method development, enantiomeric excess determination, and batch release testing of Simurosertib (TAK-931) drug substance. The compound's >99% purity and established stereochemical identity make it suitable for use as a chiral reference standard in GLP analytical laboratories [1].

Selective CDC7 Probe in High-Content Screening Assays Requiring Minimal CDK2/CDK9 Interference

With a selectivity index of 10,000 against CDK2/Cyclin E and >120-fold selectivity across 308 kinases, (R)-Simurosertib is the preferred CDC7 inhibitor for high-content screening assays where off-target CDK inhibition would confound phenotypic readouts. The clean selectivity profile eliminates the need for rescue experiments using CDK inhibitors to deconvolute mechanism [1].

Translational Pharmacodynamic Studies Leveraging Clinically Validated pMCM2 Biomarker

The clinically established relationship between TAK-931 exposure and pMCM2 suppression (cellular EC50 17 nM; in vivo pMCM2 reduction at 80 mg/kg) enables direct translation of preclinical pharmacodynamic findings to clinical biomarker strategies. Procurement of (R)-Simurosertib for preclinical PD studies supports assay development using a biomarker with known clinical utility in ongoing Phase 2 trials [1].

Combination Therapy Screening with DNA-Damaging Agents (Topoisomerase Inhibitors, Platinum Agents, PARP Inhibitors)

Preclinical studies have demonstrated that TAK-931 exhibits synergistic combination effects with topoisomerase inhibitors, platinum agents, and PARP inhibitors through suppression of homologous recombination repair. The compound sensitizes tumor cells to DNA-damaging chemotherapies by disrupting recovery from DNA damage, and has been validated in PDX models for breast, ovarian, pancreatic, and esophageal cancers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Simurosertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.